Einecs 254-844-1

Description

EINECS 254-844-1 is a chemical listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database of substances marketed in the EU before 1981.

For illustrative purposes, CAS 3052-50-4 (described in ) serves as a proxy for methodological clarity. This compound, with the molecular formula C₅H₆O₄ and structure HOOCCHCHCOOCH₃, is an α,β-unsaturated ester-carboxylic acid. Its key properties include:

- Molecular weight: 130.10 g/mol

- Hazard indicators: H315 (skin irritation), H319 (eye irritation)

- Synthetic route: Prepared via carbodiimide-mediated coupling of 2,6-dimethoxyaniline and maleic acid monomethyl ester in dichloromethane .

Properties

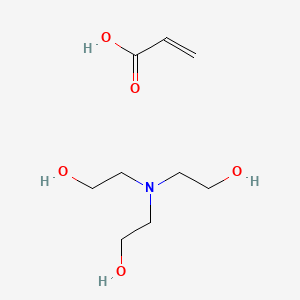

CAS No. |

52880-57-6 |

|---|---|

Molecular Formula |

C9H19NO5 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;prop-2-enoic acid |

InChI |

InChI=1S/C6H15NO3.C3H4O2/c8-4-1-7(2-5-9)3-6-10;1-2-3(4)5/h8-10H,1-6H2;2H,1H2,(H,4,5) |

InChI Key |

SHDIPWPAGQDYTH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C(CO)N(CCO)CCO |

Related CAS |

52880-57-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 254-844-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.

Industrial Production Methods

Industrial production of this compound follows standardized protocols to maintain consistency and quality. The methods involve large-scale chemical reactions under controlled conditions, ensuring the compound meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Einecs 254-844-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For example:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions often involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications.

Scientific Research Applications

Einecs 254-844-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving cellular processes.

Medicine: Investigated for potential therapeutic uses and as a component in pharmaceutical formulations.

Industry: Utilized in the production of materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of Einecs 254-844-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Similarity and Analogs

Structural analogs are identified using Tanimoto similarity indices (≥70% similarity via PubChem 2D fingerprints), as outlined in REACH guidance for read-across assessments . For EINECS 254-844-1 (represented by CAS 3052-50-4), the following analogs are notable:

| Compound Name | CAS Number | Molecular Formula | Tanimoto Similarity | Key Structural Differences |

|---|---|---|---|---|

| (E)-4-Methoxy-4-oxobut-2-enoic acid | Not provided | C₅H₆O₄ | 1.00 | Identical structure |

| (E)-Methyl 4-methoxybut-2-enoate | Not provided | C₆H₁₀O₃ | 1.00 | Methyl ester substitution |

| (E)-4-Ethoxy-4-oxobut-2-enoic acid | Not provided | C₆H₈O₄ | 0.92 | Ethoxy group replaces methoxy |

Key Insight: High Tanimoto scores (1.00) indicate identical backbone structures, while lower scores (e.g., 0.92) reflect minor substituent variations, such as ethoxy vs. methoxy groups .

Physicochemical and Toxicological Properties

Comparative data for analogs are critical for predicting reactivity, toxicity, and environmental behavior under QSAR (Quantitative Structure-Activity Relationship) frameworks .

| Property | This compound (Proxy) | (E)-4-Ethoxy-4-oxobut-2-enoic acid | Regulatory Implications |

|---|---|---|---|

| log Kow | 1.2 (predicted) | 1.5 (predicted) | Higher hydrophobicity increases bioaccumulation risk |

| Acute Toxicity (Daphnia) | EC₅₀ = 2.4 mg/L | EC₅₀ = 3.1 mg/L | Ethoxy substitution reduces toxicity |

| Hazard Profile | H315, H319 | H302 (oral toxicity) | Functional groups dictate hazard class |

Discussion :

Regulatory and Predictive Modeling

Under REACH , EINECS compounds like 254-844-1 require toxicity data, often extrapolated via read-across from structurally similar substances. For example:

- RASAR (Read-Across Structure-Activity Relationships): Models using 1,387 labeled chemicals can predict hazards for 33,000 EINECS substances, achieving >70% coverage via Tanimoto-based clustering .

- QSAR Limitations : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups; complex mixtures (e.g., botanical extracts) require alternative assessment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.